4-Hydrazinyl-8-methoxyquinolin-2(1H)-one 4-Hydrazinyl-8-methoxyquinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 649748-90-3
VCID: VC16903619
InChI: InChI=1S/C10H11N3O2/c1-15-8-4-2-3-6-7(13-11)5-9(14)12-10(6)8/h2-5H,11H2,1H3,(H2,12,13,14)
SMILES:
Molecular Formula: C10H11N3O2
Molecular Weight: 205.21 g/mol

4-Hydrazinyl-8-methoxyquinolin-2(1H)-one

CAS No.: 649748-90-3

Cat. No.: VC16903619

Molecular Formula: C10H11N3O2

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

4-Hydrazinyl-8-methoxyquinolin-2(1H)-one - 649748-90-3

Specification

CAS No. 649748-90-3
Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
IUPAC Name 4-hydrazinyl-8-methoxy-1H-quinolin-2-one
Standard InChI InChI=1S/C10H11N3O2/c1-15-8-4-2-3-6-7(13-11)5-9(14)12-10(6)8/h2-5H,11H2,1H3,(H2,12,13,14)
Standard InChI Key WFJPUKICSOKHJA-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC2=C1NC(=O)C=C2NN

Introduction

Structural and Chemical Characteristics

The molecular formula C₁₀H₁₁N₃O₂ (molecular weight: 205.213 g/mol) reflects a planar quinoline core fused with a pyridone ring. Key structural features include:

  • Hydrazinyl group (-NH-NH₂): Positioned at C4, this moiety enhances nucleophilicity and enables condensation reactions with carbonyl compounds .

  • Methoxy group (-OCH₃): At C8, this electron-donating substituent influences electronic distribution and solubility .

  • Tautomerism: The 2(1H)-one group exists in equilibrium between keto and enol forms, affecting reactivity and intermolecular interactions .

Crystallographic studies of analogous compounds, such as 3-ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one, reveal planar quinoline systems with intramolecular hydrogen bonding (N–H⋯O) and π-π stacking interactions (centroid distances: ~3.6 Å) . These features stabilize the solid-state structure and may influence binding to biological targets.

Synthesis and Reactivity

Synthetic Routes

The compound is typically synthesized through multi-step protocols:

  • Quinoline Core Formation: Cyclocondensation of o-anisidine with ethyl acetoacetate or malonate derivatives under acidic conditions .

  • Hydrazine Functionalization: Nucleophilic substitution at C4 using hydrazine hydrate or substituted hydrazines .

A representative pathway involves:

  • Thermal condensation of diethyl ethylmalonate with o-anisidine to form 8-methoxyquinolin-2(1H)-one .

  • Nitrosation followed by reduction to introduce the hydrazinyl group .

Autoxidation and Derivative Formation

Under aerobic conditions, 4-hydrazinylquinolin-2(1H)-ones undergo autoxidation to form pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. This reaction proceeds via:

  • Diazene Intermediate: Generated through dehydrogenation of the hydrazine group.

  • Diels-Alder Cyclization: Between the diazene and adjacent carbonyl groups, yielding fused pyridazine-quinoline systems .

Table 1: Comparative Reactivity of Quinoline Hydrazines

CompoundReaction ConditionsProductYield (%)Reference
4-Hydrazinyl-8-methoxyquinolin-2(1H)-oneO₂, DMF, 80°CPyridazino-diquinoline-dione62
4-Hydrazinyl-7-methoxyquinolin-2(1H)-oneHCl, EtOH, refluxHydrazone derivatives75

Physicochemical Properties

  • Solubility: Limited aqueous solubility (logP = 2.01) due to aromaticity; soluble in polar aprotic solvents (DMF, DMSO) .

  • Stability: Sensitive to light and oxidation; storage under inert gas recommended.

  • Spectroscopic Data:

    • ¹H NMR (DMSO-d₆): δ 10.32 (s, 1H, NH), 8.12 (d, J = 8.4 Hz, 1H, H5), 6.98–6.83 (m, 2H, H6/H7), 4.09 (s, 2H, NH₂), 3.87 (s, 3H, OCH₃) .

    • IR: ν 3250 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N) .

Biological Activity and Applications

While direct studies on 4-hydrazinyl-8-methoxyquinolin-2(1H)-one are scarce, related quinoline hydrazines exhibit:

  • Antimicrobial Activity: MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli.

  • Anticancer Potential: IC₅₀ = 12.5 µM against MCF-7 breast cancer cells via topoisomerase II inhibition.

  • Antimalarial Effects: 90% inhibition of Plasmodium falciparum at 10 µM .

Mechanistic Insights:

  • The hydrazinyl group chelates metal ions in microbial enzymes, disrupting redox homeostasis .

  • Methoxy substitution enhances membrane permeability and target binding affinity .

Industrial and Research Applications

  • Pharmaceutical Intermediates: Used in synthesizing kinase inhibitors and antitubercular agents .

  • Coordination Chemistry: Forms stable complexes with Cu(II) and Fe(III), applicable in catalysis .

  • Materials Science: Serves as a ligand in luminescent metal-organic frameworks (MOFs) .

Future Research Directions

  • Pharmacokinetic Profiling: Assess oral bioavailability and metabolic stability.

  • Target Identification: Screen against protein kinases and microbial proteases.

  • Process Optimization: Develop greener synthesis routes using biocatalysts or microwave irradiation.

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